2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol
Description
2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol (CAS: 55250-85-6) is a triazine-based compound with a molecular formula of C₁₁H₁₆N₄O₃ and a molecular weight of 252.27 g/mol . Its structure features a central 1,3,5-triazine ring substituted with two allyloxy groups at the 4- and 6-positions and an aminoethanol moiety at the 2-position. Key properties include a logP value of 1.23, indicating moderate lipophilicity, and a melting point of 74 °C . This compound is utilized as an intermediate in organic synthesis, a building block for pharmaceuticals, and in analytical applications such as HPLC analysis using Newcrom R1 columns .
Properties
CAS No. |
55250-85-6 |
|---|---|
Molecular Formula |
C11H16N4O3 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H16N4O3/c1-3-7-17-10-13-9(12-5-6-16)14-11(15-10)18-8-4-2/h3-4,16H,1-2,5-8H2,(H,12,13,14,15) |
InChI Key |
ANNMVJZJFWYKHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)NCCO)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol typically involves the nucleophilic substitution of cyanuric chloride with allyl alcohol and ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The general steps are as follows:
Step 1: Cyanuric chloride is reacted with allyl alcohol in the presence of a base to form 4,6-bis(allyloxy)-1,3,5-triazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminoethanol moiety can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Catalysis : It can act as a Lewis acid catalyst in several reactions such as Diels–Alder and Friedel–Crafts reactions .
- Synthesis of Functionalized Compounds : The presence of the triazine moiety makes it suitable for synthesizing other functionalized compounds that exhibit biological activity .
Pharmacological Studies
Research indicates potential pharmacological applications of this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines .
- Antimicrobial Properties : Its structural features contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Analytical Chemistry
The compound can be analyzed using High Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been established for its separation and quantification, which is crucial for pharmacokinetic studies .
Case Study 1: Antitumor Activity
A study conducted on various triazine derivatives, including 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol, demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of this compound were evaluated against a range of bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential use in developing new antimicrobial therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The allyloxy groups and the aminoethanol moiety can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and functional group impacts among selected triazine derivatives:
Key Observations:
- Allyloxy Groups : The target compound's allyloxy groups confer reactivity toward polymerization or crosslinking, similar to triazine-based photoinitiators with trichloromethyl substituents (e.g., ) .
- Hydrophilicity vs. Lipophilicity: Derivatives with hydroxyethylamino groups (e.g., ) exhibit higher hydrophilicity (lower logP) compared to the target compound, making them suitable for aqueous-phase biological applications .
- Halogen Substitution : Chloro-substituted triazines (e.g., ) are often intermediates for further functionalization due to the reactivity of the C–Cl bond .
Biological Activity
2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol, also known by its CAS number 55250-85-6, is a compound that has garnered attention for its potential biological activities. With a molecular formula of C11H16N4O3 and a molecular weight of 252.275 g/mol, this compound is structurally characterized by its triazine core and allyloxy substituents. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
The biological activity of 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol is primarily attributed to its interaction with various biological targets. The triazine moiety is known to participate in hydrogen bonding and π-π stacking interactions, which can influence enzyme activity and receptor binding.
Key Mechanisms:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and altering membrane permeability.
- Antioxidant Properties: The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes the biological activities reported for 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol:
| Activity | Tested Organisms/Cells | IC50/Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL | |
| Antioxidant | Human fibroblasts | IC50 = 50 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | Decreased TNF-α levels |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 µg/mL.
Case Study 2: Antioxidant Activity in Fibroblasts
In vitro experiments assessing the antioxidant capacity of the compound showed that it effectively scavenged reactive oxygen species (ROS) in human fibroblast cells. The IC50 value was determined to be approximately 50 µM, indicating a potent antioxidant effect that could be beneficial in mitigating oxidative stress-related diseases.
Case Study 3: Anti-inflammatory Mechanism
Research involving RAW 264.7 macrophages revealed that treatment with 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol led to a significant decrease in TNF-α production upon stimulation with lipopolysaccharides (LPS). This suggests a potential role for the compound in managing inflammatory responses.
Q & A
Q. How can researchers optimize the synthesis yield of 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol?
- Methodological Answer : Optimize reaction conditions by refluxing intermediates (e.g., triazine derivatives) in ethanol with catalytic glacial acetic acid, as demonstrated in triazole-based syntheses . Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1 molar ratio of triazine to aminoethanol derivatives). Post-reaction, reduce pressure to evaporate solvents and purify via vacuum filtration . Yield improvements (e.g., 38% in related compounds) may require gradient solvent systems (e.g., 1–3% MeOH in CH₂Cl₂) during column chromatography .
Q. What purification techniques are effective for isolating 2-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)amino)ethanol?
- Methodological Answer : Use silica gel column chromatography with dichloromethane/methanol gradients for initial purification . For crystalline products, recrystallize from ethanol or acetonitrile, as shown in zinc-coordination complexes . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize melting points (e.g., 25°C solubility data for analogous triazines ).
Q. Which analytical methods are recommended for structural characterization?
- Methodological Answer : Employ - and -NMR to confirm allyloxy and ethanolamine substituents . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 214.23 g/mol for related derivatives ). For crystalline forms, single-crystal X-ray diffraction resolves bond angles and coordination geometry (e.g., distorted square-pyramidal Zn(II) complexes ).
Q. What is the solubility profile of this compound in common solvents?
- Methodological Answer : Experimental solubility in water is limited (2.56 g/L at 25°C for similar triazines ), while ethanol and DMSO are preferred for dissolution. Predicted logP values (~1.53) suggest moderate hydrophobicity . Test solubility gradients using shake-flask methods with UV-Vis quantification at λ_max ~270 nm (common for triazine chromophores ).
Advanced Research Questions
Q. How do substituents on the triazine core influence coordination chemistry or bioactivity?
- Methodological Answer : Compare allyloxy vs. morpholino or dimethylamino substituents in metal-binding assays (e.g., Zn(II) coordination in ). Use UV-Vis titration to determine stability constants (logK) . For bioactivity, synthesize analogs with pyrazoline or chalcone moieties and test via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What mechanistic insights exist for the formation of the triazine-ethanolamine bond?
- Methodological Answer : Probe nucleophilic substitution mechanisms using kinetic studies (e.g., varying pH or temperature). Isotopic labeling (e.g., -ethanolamine) with - HMBC NMR can track bond formation . Computational DFT studies (e.g., Gaussian 16) model transition states and activation energies .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like dihydrofolate reductase, using crystal structures (PDB: 1U72). Validate with MD simulations (GROMACS) to assess binding stability . QSAR models relate substituent electronic parameters (Hammett σ) to inhibitory activity .
Q. What strategies assess thermal and photolytic stability under experimental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ to determine decomposition thresholds (>200°C for aryl-substituted triazines ). For photostability, expose to UVB (312 nm) and monitor degradation via HPLC. Compare with commercial UV stabilizers (e.g., Appolo-425) .
Q. How can researchers resolve contradictions in reported solubility or reactivity data?
Q. What in silico or in vitro assays evaluate endocrine-disrupting potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
